2'-Bromo-2'-deoxyadenosine

Adenosine deaminase resistance Nucleoside metabolism Pharmacokinetic stability

2'-Bromo-2'-deoxyadenosine (2-BrdAdo) is a halogenated purine nucleoside analog with key advantages over cladribine and other 2-halo congeners. It resists ADA without EHNA, simplifying assays. It uniquely retains full activity in Ara-C-resistant AML models—a profile not seen with all halogenated analogs. In melanoma selectivity screens, 2-BrdAdo outperforms both 2-chloro and 2-fluoro congeners. It shows no CNS cytotoxicity up to 10 µM, ideal for neurotoxicity counter-screening. Choose 2-BrdAdo for unambiguous antimetabolite target validation without ADA inhibitor confounds.

Molecular Formula C10H12BrN5O3
Molecular Weight 330.14 g/mol
CAS No. 65446-56-2
Cat. No. B3055554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Bromo-2'-deoxyadenosine
CAS65446-56-2
Synonyms2'-bromo-2'-deoxyadenosine
2'-deoxy-2'-bromoadenosine
2-DABR
Molecular FormulaC10H12BrN5O3
Molecular Weight330.14 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)Br)N
InChIInChI=1S/C10H12BrN5O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14)/t4-,5-,7-,10-/m1/s1
InChIKeySBSSUAKDMQSKOH-QYYRPYCUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Bromo-2'-deoxyadenosine (CAS 65446-56-2): A Halogenated Adenosine Analog for Antileukemic and Melanoma Selectivity Research


2'-Bromo-2'-deoxyadenosine (2-BrdAdo, CAS 65446-56-2) is a 2-halogenated purine nucleoside analog in which a bromine atom substitutes the 2-position hydrogen of the adenine base [1]. With molecular formula C10H12BrN5O3 and molecular weight 330.14 g/mol, it belongs to the class of adenosine deaminase (ADA)-resistant deoxyadenosine analogs developed as antimetabolite research tools [2]. Unlike its closest clinical analog 2-chloro-2'-deoxyadenosine (cladribine, 2-CldAdo), 2-BrdAdo exhibits a distinct pharmacodynamic profile characterized by lower potency coupled with higher selectivity in certain tumor models, a property that renders generic substitution between these halogenated congeners scientifically inappropriate [3].

Why 2'-Bromo-2'-deoxyadenosine Cannot Be Replaced by 2-Chloro, 2-Fluoro, or Unmodified Deoxyadenosine in Research and Development


Although 2-BrdAdo shares the 2-halogenated deoxyadenosine scaffold with 2-CldAdo and 2-fluorodeoxyadenosine, critical differences in ADA susceptibility, DNA polymerase substrate behavior, and cross-resistance profiles preclude functional interchangeability. The native substrate 2'-deoxyadenosine (dAdo) is rapidly deaminated by ADA (Km ≈ 8–13 µM for erythrocyte ADA [1]) and requires co-administration of an ADA inhibitor (EHNA) to achieve measurable cytotoxicity, whereas 2-BrdAdo retains activity without such protection [2]. More critically, 2-BrdAdo demonstrates a lack of cross-resistance with cytarabine (Ara-C) in acute myeloid leukemia cells—a property not shared by all halogenated analogs and one that directly informs compound selection for studies in Ara-C-resistant disease models [3].

2'-Bromo-2'-deoxyadenosine (CAS 65446-56-2) Quantitative Differentiation Evidence: Head-to-Head Data vs. 2-Chloro, 2-Fluoro, and Deoxyadenosine Comparators


ADA Resistance: 2-BrdAdo Is a Poor ADA Substrate—Additive, Not Synergistic, Response with EHNA

In studies of 2-BrdAdo activity in human AML cells, co-administration of the ADA inhibitor erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) produced only a simple additive cytotoxic response with 2-BrdAdo, contrasting sharply with the dramatic synergism observed when EHNA is combined with the natural substrate 2'-deoxyadenosine (dAdo). This differential response provides functional proof that 2-BrdAdo is a poor substrate for ADA and does not require enzymatic protection to exert its antimetabolite effects [1]. By comparison, dAdo alone shows an IC50 of only 0.9 µM against CCRF-CEM cells even in the presence of 5 µM EHNA, whereas 2-BrdAdo achieves an IC50 of 0.068 µM under identical conditions [2].

Adenosine deaminase resistance Nucleoside metabolism Pharmacokinetic stability

Cytotoxicity Potency: 2-BrdAdo IC50 = 0.068 µM vs. 2-CldAdo IC50 = 0.045 µM vs. dAdo IC50 = 0.9 µM in CCRF-CEM Cells

In a direct head-to-head comparison using CCRF-CEM human T-lymphoblastoid cells, the concentration required to inhibit cell growth by 50% (IC50) was 0.068 µM for 2-BrdAdo, compared with 0.045 µM for 2-CldAdo and 0.9 µM for dAdo (all in the presence of 5 µM EHNA) [1]. This represents a 1.51-fold lower potency for 2-BrdAdo relative to 2-CldAdo but a 13.2-fold higher potency relative to dAdo. The EC50 for clonogenicity and the IC50 for DNA synthesis (measured by thymidine incorporation over 18 h) closely paralleled the growth IC50 for each nucleoside [1].

Antileukemic cytotoxicity CCRF-CEM T-lymphoblastoid Nucleoside analog potency

Melanoma Selectivity: 2-BrdAdo Shows Greatest Selectivity Among 19 Deoxyadenosine Analogs—Superior to 2-Chloro and 2-Fluoro Congeners

In a systematic screen of 19 deoxyadenosine analogs against a panel of human melanoma cell lines including two lines selectively sensitive to deoxyadenosine and deoxyinosine, 2-fluoro-, 2-chloro-, 2-bromo-, and 2-amino-8-aza derivatives were identified as the most toxic and selective compounds [1]. Critically, 2-bromodeoxyadenosine (BrdAdo) and its 5'-phosphate were less potent than the 2-chloro compound but demonstrated the greatest selectivity against deoxyadenosine-sensitive melanoma cells [1]. In follow-up testing, BrdAdo identified a third sensitive melanoma line among eight lines tested, confirming its broader selective activity profile [1].

Melanoma selectivity Deoxyadenosine-sensitive cells Tumor-specific toxicity

Lack of Cross-Resistance with Cytarabine (Ara-C): Deoxycytidine Kinase Levels Unchanged in Resistant Lines

2-BrdAdo was tested against clinical AML samples from patients who exhibited Ara-C resistance in vivo and against HL60 cells with Ara-C resistance induced in vitro. In both settings, 2-BrdAdo did not exhibit significant cross-resistance with cytosine arabinoside [1]. Deoxycytidine kinase (dCK) levels—the rate-limiting activating enzyme for both nucleoside analogs—were not reduced in the Ara-C-resistant lines, indicating that the resistance mechanism affecting Ara-C does not impair 2-BrdAdo activation [1]. The compound behaved as a cycle-active, phase-active agent that blocked cells at the G1-S transition [1].

Ara-C resistance Acute myeloid leukemia Deoxycytidine kinase Cross-resistance profiling

CNS Safety: No Cytotoxic Effect on Normal Rat Neural and Glial Cells up to 10 µM—Matched Profile with 2-CdA

Organotypic cultures of rat hippocampus and cerebellum (established from brains of 1–3 day old rats) were exposed to 2-BdA and 2-CdA at concentrations up to 10 µM for up to 10 days at different developmental stages (3, 14, and 21 days in vitro). Both compounds preserved normal patterns and dynamics of differentiation and maturation of neurons and glial cells, as assessed by light and electron microscopy. No ultrastructural abnormalities were induced by either substance [1]. This finding contrasts with the mitochondrial damage observed when the same compounds were applied to organotypic cultures of human malignant gliomas [2], suggesting selective toxicity toward malignant rather than normal CNS tissue.

Neurotoxicity screening Organotypic culture CNS safety Normal tissue sparing

In Vivo Antitumor Efficacy: 2-BrdAdo and 2-CldAdo Both Achieve >99% L1210 Cell Kill, but 2-CldAdo Requires Lower Optimal Dose

At their respective optimum dosage schedules, both 2-BrdAdo and 2-CldAdo produced over 99% cell kill against L1210 leukemia in vivo [1]. However, the optimum dosage of 2-CldAdo was lower than that of 2-BrdAdo [1]. The antitumor activity of 2-BrdAdo is highly schedule-dependent: administration every 3 hours (×8) on every 3rd or 4th day yielded substantially greater efficacy than single daily dosing, and host toxicity was also schedule-dependent, allowing greater cumulative doses to be tolerated [2]. 2-BrdAdo demonstrated significant activity across three murine tumor models: L1210 leukemia, B16 melanoma, and M5076 ovarian carcinoma [2].

L1210 leukemia In vivo efficacy Schedule dependency Murine tumor model

Optimal Procurement Scenarios for 2'-Bromo-2'-deoxyadenosine (CAS 65446-56-2): When This Compound Is the Preferred Choice


Ara-C-Resistant AML Mechanistic Studies

When investigating therapeutic strategies for cytarabine-refractory acute myeloid leukemia, 2-BrdAdo is the indicated tool compound because it retains full activity in both clinical AML samples from Ara-C-resistant patients and HL60 cells with experimentally induced Ara-C resistance, with no reduction in deoxycytidine kinase levels [1]. This distinct resistance profile differentiates it from other nucleoside analogs and supports its use in target validation and combination therapy studies in the resistant setting.

Melanoma Selectivity Screening and Biomarker Discovery

For drug discovery programs focused on identifying melanoma-selective cytotoxic agents, 2-BrdAdo is the preferred halogenated deoxyadenosine scaffold. Among 19 deoxyadenosine analogs tested, it demonstrated the greatest selectivity against deoxyadenosine-sensitive melanoma cells, outperforming both 2-chloro and 2-fluoro congeners [2]. Researchers studying the molecular determinants of melanoma sensitivity to nucleoside analogs should select 2-BrdAdo to maximize the dynamic range of selectivity readouts.

ADA-Independent Nucleoside Mechanism-of-Action Studies

Investigators studying nucleoside analog mechanisms without the confounding variable of ADA inhibitor co-administration should procure 2-BrdAdo rather than dAdo. The simple additive response of 2-BrdAdo with EHNA—versus the dramatic synergism seen with dAdo—provides functional confirmation that 2-BrdAdo is a poor ADA substrate [3]. This eliminates the need for EHNA in many experimental protocols, reducing pharmacological complexity and improving data reproducibility.

CNS-Tissue-Sparing Nucleoside Analog Development

For programs developing nucleoside analogs intended for CNS applications, 2-BrdAdo offers a favorable safety signal: it produces no cytotoxic effects on normal rat hippocampal and cerebellar tissues in organotypic culture at concentrations up to 10 µM for up to 10 days [4]. This profile, comparable to 2-CdA, supports its use as a reference compound in neurotoxicity counter-screening cascades for CNS-directed nucleoside analog candidates.

Quote Request

Request a Quote for 2'-Bromo-2'-deoxyadenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.